molecular formula C10H11NO2 B1267537 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid CAS No. 3927-71-7

1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid

Cat. No. B1267537
CAS RN: 3927-71-7
M. Wt: 177.2 g/mol
InChI Key: HTTPGMNPPMMMOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives involves multiple steps, including cycloaddition reactions, functional group transformations, and purification processes. While specific synthesis pathways for 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid are not directly highlighted in the available literature, related compounds provide a basis for understanding potential synthesis strategies. For instance, compounds like 3-oxo-1H-indene-1-carboxylic acid derivatives were synthesized from corresponding dihydro-1H-indene derivatives, employing bromination and dehydrobromination steps, indicating a methodology that could be adapted for synthesizing 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid by integrating amino-functionalization steps in similar indene frameworks (Yang Li-jian, 2013).

Scientific Research Applications

  • General Information

    • “1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid” is a chemical compound with a molecular weight of 177.2 .
    • It is often used as an intermediate or reaction reagent in organic synthesis .
    • This compound can also be used in research fields, such as the synthesis of complexes .
  • Application in Protein Kinase Inhibition

    • There is a study that used a similar compound, “2-Amino-2,3-dihydro-1 H -indene-5-carboxamide”, for the inhibition of protein kinases .
    • The compound was docked into the adenosine triphosphate (ATP)-binding site of TrkC, a protein kinase .
    • The binding mode with TrkC was similar to the binding mode with DDR1, another protein kinase .
    • The results showed that the compound could bind well to TrkC .
  • Use as a Reaction Reagent

    • This compound is often used as a reaction reagent in organic synthesis . It can react with other compounds to form new substances, which can be used in various fields of research .
  • Synthesis of Complexes

    • It can also be used in the synthesis of complexes . Complexes are compounds formed from the combination of a metal atom or ion and one or more ligands. These complexes have a wide range of applications in areas such as catalysis, materials science, and medicine .
  • Low Toxicity

    • The 2,3-dihydro-1H-indene derivatives, which include “1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid”, are characterized as having low toxicity with less side-effects . This makes them potentially useful in fields where low toxicity is important, such as pharmaceuticals .
  • Use as a Reaction Reagent

    • This compound is often used as a reaction reagent in organic synthesis . It can react with other compounds to form new substances, which can be used in various fields of research .
  • Synthesis of Complexes

    • It can also be used in the synthesis of complexes . Complexes are compounds formed from the combination of a metal atom or ion and one or more ligands. These complexes have a wide range of applications in areas such as catalysis, materials science, and medicine .
  • Low Toxicity

    • The 2,3-dihydro-1H-indene derivatives, which include “1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid”, are characterized as having low toxicity with less side-effects . This makes them potentially useful in fields where low toxicity is important, such as pharmaceuticals .

properties

IUPAC Name

1-amino-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTPGMNPPMMMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283668
Record name 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid

CAS RN

3927-71-7
Record name 3927-71-7
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Record name 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MN Aboul-Enein, AA El-Azzouny, YA Maklad… - Research on Chemical …, 2015 - Springer
A series of novel safinamide derivatives were synthesized and biologically evaluated for their anticonvulsant activity against maximal electroshock seizure assay and subcutaneous …
Number of citations: 12 link.springer.com

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